molecular formula C13H10N2 B13667073 Benzo(h)quinoline, 2-amino- CAS No. 67410-22-4

Benzo(h)quinoline, 2-amino-

Cat. No.: B13667073
CAS No.: 67410-22-4
M. Wt: 194.23 g/mol
InChI Key: ADDJIAQBVKRVFQ-UHFFFAOYSA-N
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Description

Benzo[h]quinolin-2-amine is a nitrogen-containing heterocyclic compound, part of the quinoline family. This compound is characterized by a fused benzene and pyridine ring system, with an amine group attached at the second position. Its unique structure imparts significant chemical reactivity and potential for various applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[h]quinolin-2-amine can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-amine with appropriate precursors under specific conditions. For instance, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene provides the necessary intermediates for the synthesis of benzo[h]quinolin-2-amine . This reaction typically occurs under solvent-free conditions and may involve microwave irradiation to enhance the reaction rate .

Industrial Production Methods: Industrial production of benzo[h]quinolin-2-amine often employs green chemistry principles to minimize environmental impact. Methods such as one-pot reactions, solvent-free conditions, and the use of recyclable catalysts are preferred . These approaches not only improve the efficiency of the synthesis but also align with sustainable chemical practices.

Chemical Reactions Analysis

Types of Reactions: Benzo[h]quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit significant biological activity .

Scientific Research Applications

Benzo[h]quinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[h]quinolin-2-amine involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with specific binding sites on the receptor molecules . These interactions often involve hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Uniqueness: Benzo[h]quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its potential for diverse applications make it a valuable compound in both research and industry .

Biological Activity

Benzo(h)quinoline, particularly its 2-amino derivative, has garnered attention in recent years due to its diverse biological activities, particularly in the field of oncology. This article explores the synthesis, biological evaluation, and mechanisms of action related to 2-amino-benzo(h)quinoline, with a focus on its anticancer properties.

Synthesis of 2-Amino-Benzo(h)quinoline Derivatives

The synthesis of 2-amino-benzo(h)quinoline derivatives typically involves multi-step reactions. A common method includes the condensation of arylidene-1-tetralone with malononitrile under various conditions, such as microwave irradiation or conventional heating. This approach has been shown to yield compounds with high purity and efficiency .

Table 1: Common Synthesis Methods for 2-Amino-Benzo(h)quinoline

MethodDescriptionYield (%)Reference
Microwave IrradiationUtilizes microwave energy for efficient reaction completionUp to 85%
Conventional HeatingTraditional heating methods for reaction completionVaries
Three-Component ReactionInvolves benzaldehyde, tetralone, and malononitrileModerate

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 2-amino-benzo(h)quinoline derivatives against various cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis : Compounds have been shown to increase intracellular reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells. For instance, a study reported that specific derivatives exhibited IC50 values ranging from 4.7 to 7.6 µM against human cancer cell lines including G361 (skin), H460 (lung), MCF7 (breast), and HCT116 (colon) .
  • Inhibition of Cyclin-dependent Kinases : The compounds target cyclin-dependent kinase-2 (CDK2), a crucial regulator of cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis .
  • DNA Intercalation : Some derivatives can intercalate into the DNA double helix, disrupting normal cellular functions and promoting cytotoxicity .

Table 2: Anticancer Activity of Selected 2-Amino-Benzo(h)quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound 3eG3614.7CDK2 inhibition
Compound 3fH4605.3Induction of apoptosis
Compound 3hMCF76.0DNA intercalation
Compound 3jHCT1167.6ROS generation

Case Studies

  • Study on Glioblastoma Cells : A study evaluated the cytotoxic effects of various benzo(h)quinoline derivatives on U373 glioblastoma cells using the WST-1 assay. Results indicated that certain derivatives caused significant cell death (up to 80% at optimal concentrations), highlighting their potential as therapeutic agents against aggressive brain tumors .
  • Mechanistic Insights : Research has shown that treatment with benzo(h)quinoline derivatives led to the overexpression of oxidative stress-related genes such as ATM and H2AX in cancer cells, which are pivotal in the DNA damage response pathway. This suggests that these compounds not only induce direct cytotoxic effects but also activate cellular repair mechanisms that can lead to apoptosis when overwhelmed .

Properties

CAS No.

67410-22-4

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

benzo[h]quinolin-2-amine

InChI

InChI=1S/C13H10N2/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H2,14,15)

InChI Key

ADDJIAQBVKRVFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)N

Origin of Product

United States

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